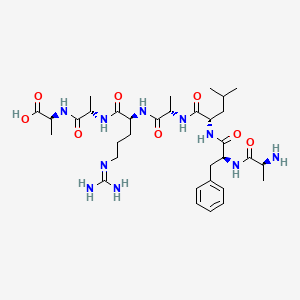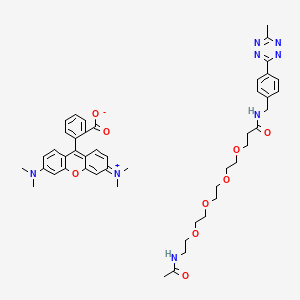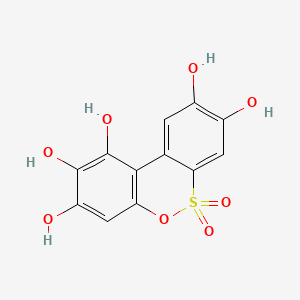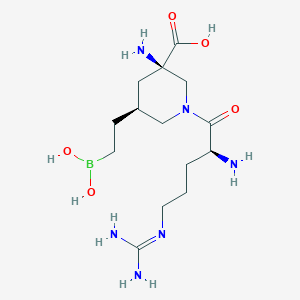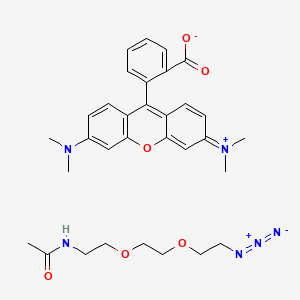
Tamra-peg2-N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tamra-peg2-N3 is a dye derivative of tetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. It is commonly used in various scientific research applications due to its fluorescent properties. The compound contains an alkyne group (N3) that allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
准备方法
Synthetic Routes and Reaction Conditions
Tamra-peg2-N3 is synthesized by attaching PEG units to the TAMRA dye. The synthesis involves the following steps:
Activation of TAMRA: The TAMRA dye is first activated by converting it into a reactive intermediate.
PEGylation: The activated TAMRA is then reacted with PEG units to form the PEGylated TAMRA derivative.
Introduction of Alkyne Group: The final step involves introducing the alkyne group (N3) to the PEGylated TAMRA.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of TAMRA: Large quantities of TAMRA are activated using suitable reagents.
PEGylation in Bulk: The activated TAMRA is reacted with PEG units in large reactors.
Introduction of Alkyne Group: The alkyne group is introduced to the PEGylated TAMRA in bulk quantities.
化学反应分析
Types of Reactions
Tamra-peg2-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring between the alkyne group of this compound and an azide group.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAc Reaction: Common reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in an aqueous solution at room temperature.
SPAAC Reaction: Common reagents include DBCO or BCN derivatives.
Major Products Formed
CuAAc Reaction: The major product is a triazole ring formed between the alkyne group of this compound and an azide group.
SPAAC Reaction: The major product is a triazole ring formed between the alkyne group of this compound and a DBCO or BCN group.
科学研究应用
Tamra-peg2-N3 has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent dye in various chemical reactions and assays.
Biology: It is used for labeling and detecting biomolecules in biological samples.
Medicine: It is used in diagnostic assays and imaging techniques.
Industry: It is used in the development of fluorescent probes and sensors
作用机制
Tamra-peg2-N3 exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for detecting and imaging biomolecules. The alkyne group allows it to undergo click chemistry reactions, enabling the labeling and detection of target molecules .
相似化合物的比较
Similar Compounds
5-Carboxytetramethylrhodamine Azide: This compound is similar to Tamra-peg2-N3 but lacks the PEG units.
Tetramethylrhodamine Alkyne: This compound is similar to this compound but lacks the PEG units and the alkyne group.
Uniqueness
This compound is unique due to the presence of PEG units, which enhance its solubility and stability in aqueous solutions. The alkyne group allows it to undergo click chemistry reactions, making it versatile for various applications .
属性
分子式 |
C32H38N6O6 |
|---|---|
分子量 |
602.7 g/mol |
IUPAC 名称 |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C8H16N4O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-8(13)10-2-4-14-6-7-15-5-3-11-12-9/h5-14H,1-4H3;2-7H2,1H3,(H,10,13) |
InChI 键 |
NJKFVGAZCGIYDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


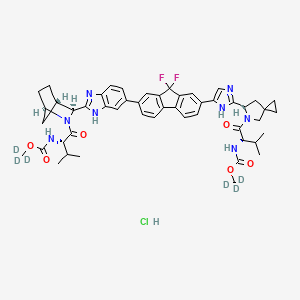
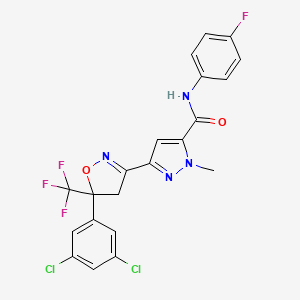
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
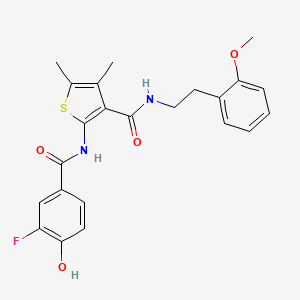
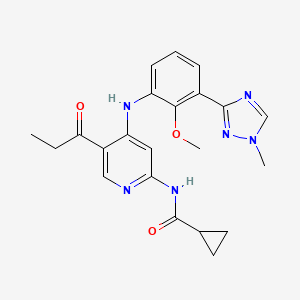
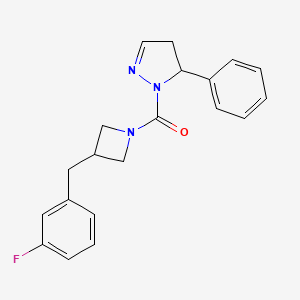

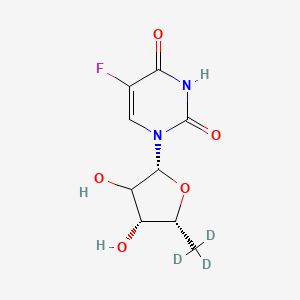
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
